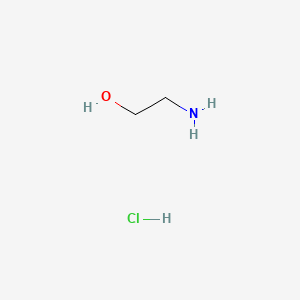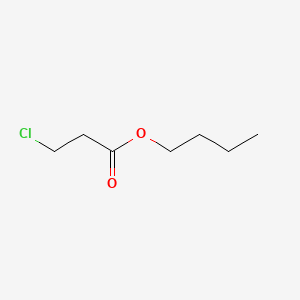
Butyl 3-chloropropanoate
Descripción general
Descripción
Synthesis Analysis
Butyl 3-chloropropanoate can be synthesized through various chemical reactions, including the Grignard reaction, which involves the interaction of 3-chloropropyltriethoxysilane to produce 3-chloropropylalkyldiethoxysilanes with subsequent amination producing compounds like 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes (Lin et al., 2000).
Molecular Structure Analysis
The molecular structure of butyl 3-chloropropanoate and related compounds has been extensively studied using techniques like crystallography and spectroscopy. For example, the molecular structure, vibrational spectra, and HOMO–LUMO analysis of 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the electronic properties and reactivity of similar compounds (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
Chemical reactions involving butyl 3-chloropropanoate showcase its reactivity and potential for further functionalization. The homolytic displacements at carbon, involving reactions of allylcobaloxime(III) complexes, demonstrate the compound's utility in synthetic chemistry (Bury et al., 1982).
Physical Properties Analysis
The physical properties of butyl 3-chloropropanoate, such as boiling point, melting point, and solubility, can be inferred from studies on similar chloropropanoates and their derivatives. These properties are crucial for determining the compound's suitability in various applications, from material science to pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and various solvents, are critical for understanding how butyl 3-chloropropanoate can be utilized in synthetic pathways. Studies on the synthesis and characterization of related compounds, like octakis(3-chloropropyl)octasilsesquioxane, provide valuable information on the reactivity and stability of butyl 3-chloropropanoate derivatives (Marciniec et al., 2008).
Aplicaciones Científicas De Investigación
Enzymatic Esterification in Ionic Liquids
The esterification of 2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase, reported in ionic liquids, highlights a key application of related chloropropanoate compounds in green chemistry. This process, detailed in a study by Gubicza et al. (2003), demonstrates the effectiveness of ionic solvents, notably [bmim]PF6, in catalyzing these reactions with high thermal stability and reusability of the lipase (Gubicza, Nemestóthy, Fráter, & Bélafi-Bakó, 2003).
Synthesis of Novel Compounds with Biological Activity
Research by Wei Deng-che (2013) delves into the synthesis of compounds with potential biological activity, using phenyl 3-chloropropanoate. This illustrates the application of chloropropanoate derivatives in the synthesis of complex organic compounds, potentially leading to new therapeutic agents (Wei Deng-che, 2013).
Derivatization of Hydroxyfuranones
A study by Nawrocki, Andrzejewski, and Jeleń (2001) used sec-butanol for derivatizing chlorinated hydroxyfuranones, demonstrating an application of chloropropanoates in analytical chemistry. This method aids in the analysis of hydroxyfuranones by gas chromatography/mass spectrometry, enhancing the detection in complex matrices (Nawrocki, Andrzejewski, & Jeleń, 2001).
Catalytic Processes in Ionic Liquids
The work of Potdar, Mohile, and Salunkhe (2001) on the Pechmann condensation in Lewis acidic chloroaluminate ionic liquid illustrates the utility of butyl-3-methylimidazolium chloroaluminate in facilitating the synthesis of coumarin derivatives, showcasing the role of chloropropanoate derivatives in organic synthesis (Potdar, Mohile, & Salunkhe, 2001).
Propiedades
IUPAC Name |
butyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZKQEQBZXWCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181812 | |
| Record name | Butyl 3-chloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-chloropropanoate | |
CAS RN |
27387-79-7 | |
| Record name | Propanoic acid, 3-chloro-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 3-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 3-chloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyl 3-chloropropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Y66QX9XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



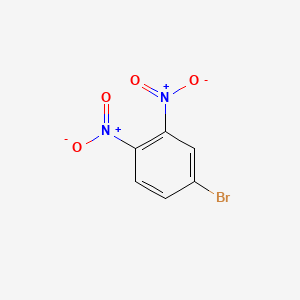
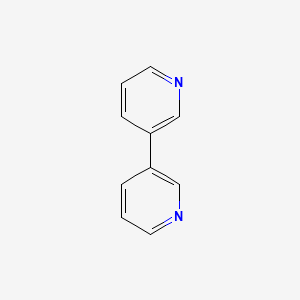
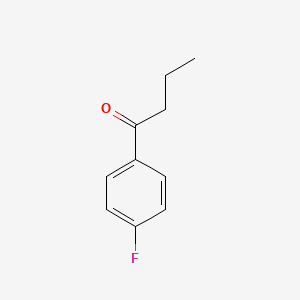
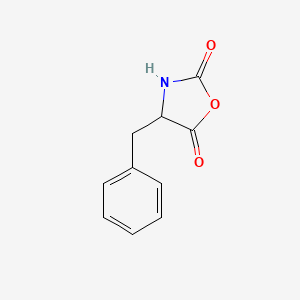
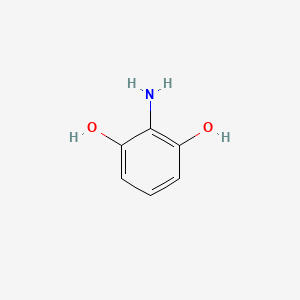
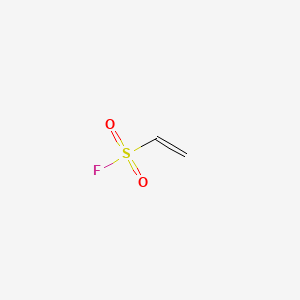
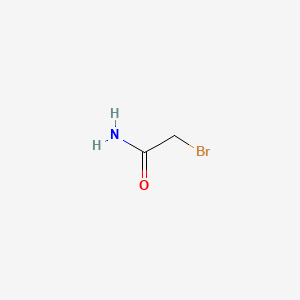
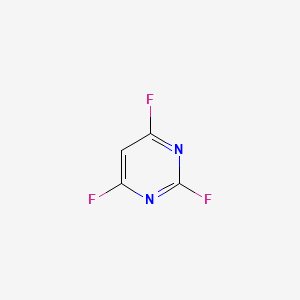
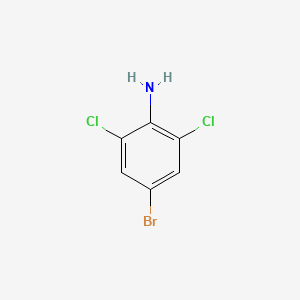
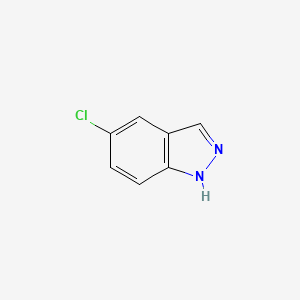
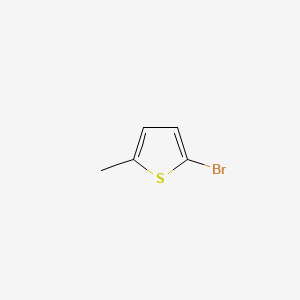
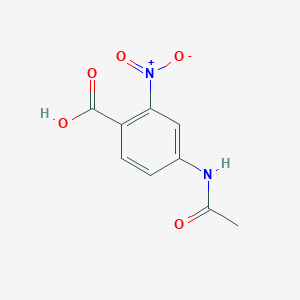
![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)
